molecular formula C10H10FNO4 B1434848 Ethyl 4-fluoro-2-methyl-5-nitrobenzoate CAS No. 1566415-08-4

Ethyl 4-fluoro-2-methyl-5-nitrobenzoate

Cat. No. B1434848
M. Wt: 227.19 g/mol
InChI Key: ZNCRIBKOEOYAFB-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-methyl-5-nitrobenzoate is a chemical compound belonging to the nitrobenzoate family. It has a molecular weight of 227.19 . The IUPAC name for this compound is ethyl 4-fluoro-2-methyl-5-nitrobenzoate .


Molecular Structure Analysis

The InChI code for Ethyl 4-fluoro-2-methyl-5-nitrobenzoate is 1S/C10H10FNO4/c1-3-16-10(13)7-5-9(12(14)15)8(11)4-6(7)2/h4-5H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

  • Synthesis and Crystal Structures : Research on the synthesis and crystal structures of similar compounds has been conducted. For instance, Yeong et al. (2018) studied the crystal structure of a related compound, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, revealing its crystallization in the triclinic space group and the important role of strong hydrogen bonds in its crystal packing (Yeong et al., 2018).

  • Building Block for Heterocyclic Synthesis : Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid have been used as building blocks in the synthesis of various heterocyclic scaffolds. Křupková et al. (2013) described its use in the preparation of substituted nitrogenous heterocycles, which are significant in drug discovery (Křupková et al., 2013).

  • Alkaline Bond Cleavage Studies : Research by El-Hegazy et al. (1994) on methyl and ethyl-[(substituted phenylthio)methyl]-3-nitrobenzoates demonstrated the impact of alkaline solutions on these esters, leading to the formation of diaryl disulfides and other products (El-Hegazy et al., 1994).

  • Nonlinear Optical Properties : The study of nonlinear optical properties of compounds is another area of research. Nair et al. (2022) explored the nonlinear optical behavior of ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate, showing potential for photonic device applications (Nair et al., 2022).

Safety And Hazards

Ethyl 4-fluoro-2-methyl-5-nitrobenzoate is classified under the GHS07 hazard class . The compound carries the signal word ‘Warning’ and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 4-fluoro-2-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c1-3-16-10(13)7-5-9(12(14)15)8(11)4-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCRIBKOEOYAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-fluoro-2-methyl-5-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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